2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features both benzimidazole and oxadiazole rings These structures are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzimidazole derivatives with hydrazine derivatives, followed by cyclization with carboxylic acids or their derivatives. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new biochemical tools.
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in cancer research, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a key enzyme involved in cell signaling pathways that promote cancer cell growth and survival. By binding to the active site of EGFR, the compound prevents its activation and subsequent signaling, leading to reduced cancer cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: This compound also features a benzimidazole ring and has shown anticancer activity by inhibiting EGFR.
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Another benzimidazole derivative with antitumor properties, showing activity against various cancer cell lines.
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole is unique due to its combined benzimidazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with multiple biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H8N4O |
---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H8N4O/c1-6-13-14-10(15-6)9-11-7-4-2-3-5-8(7)12-9/h2-5H,1H3,(H,11,12) |
InChI Key |
RNDYHNFNAUYKSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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